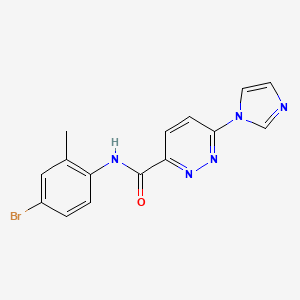

N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-6-imidazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O/c1-10-8-11(16)2-3-12(10)18-15(22)13-4-5-14(20-19-13)21-7-6-17-9-21/h2-9H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPJMGBBULTIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Pyridazine Core: The construction of the pyridazine ring through cyclization reactions involving appropriate precursors.

Imidazole Introduction: The attachment of the imidazole ring to the pyridazine core via nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine carboxamides are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with key structural analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The 4-bromo-2-methylphenyl group offers a balance of lipophilicity and steric bulk compared to iodophenyl in (bulkier, higher MW) and difluorophenyl in (enhanced electronegativity).

Molecular Weight Trends :

- The target compound (~372 g/mol) is significantly smaller than iodinated or fused-ring analogs (e.g., ~754 g/mol in ), suggesting better bioavailability.

Solubility and Polarity :

- Imidazole in the target compound may improve aqueous solubility compared to triazole or halogenated analogs, though direct HPLC data is unavailable.

- Example 331 shows a retention time of 1.43 minutes under SMD-TFA05 conditions, indicating moderate polarity.

Research Implications

The imidazole and methyl groups may optimize interactions with hydrophobic binding pockets while maintaining solubility. Future studies should prioritize synthesizing and testing this compound against related targets, leveraging its unique substituent profile .

Biological Activity

N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 358.19 g/mol. It features a pyridazine core substituted with an imidazole group and a bromo-methylphenyl moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.19 g/mol |

| CAS Number | 1396883-42-3 |

2. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include bromination, coupling reactions, and cyclization processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study: Apoptosis Induction

- Cell Line: MDA-MB-231

- Concentration: 10 µM

- Effect: Increased caspase-3 activity (1.33–1.57 times) indicating apoptosis induction.

3.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Table: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 5 | Strong |

| Escherichia coli | 10 | Moderate |

| Pseudomonas aeruginosa | 15 | Weak |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization: Similar compounds have been reported to inhibit microtubule assembly, leading to cell cycle arrest.

- Caspase Activation: The compound enhances caspase activity, promoting apoptosis in cancer cells.

- Bacterial Cell Disruption: It interferes with bacterial cell wall integrity and function.

5. Safety and Toxicology

Preliminary toxicity studies indicate that this compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at doses up to 2000 mg/kg.

Q & A

Q. What synthetic methodologies are recommended for N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridazine intermediates and substituted anilines. For example, 3-chloro-6-(1H-imidazol-1-yl)pyridazine can react with 4-bromo-2-methylaniline under reflux in xylene or toluene, using a base like triethylamine to facilitate nucleophilic substitution . Optimization includes:

- Temperature : 110–130°C for 12–24 hours.

- Solvent : Polar aprotic solvents (e.g., DMF) for improved solubility.

- Catalysts : Palladium catalysts for cross-coupling if aryl halides are involved .

Purity is confirmed via TLC or HPLC, with yields averaging 60–75% under optimized conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, pyridazine carbons at δ 150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 386–388 for bromine isotopes) .

- Infrared (IR) Spectroscopy : Confirms carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Q. How can computational chemistry aid in predicting electronic properties or reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactive sites (e.g., electrophilic bromine or nucleophilic imidazole) . Molecular dynamics simulations assess solvation effects or protein-ligand docking .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using enzymatic assays (e.g., phosphodiesterase inhibition ) and cell-based viability tests (e.g., IC50 comparisons in cancer lines ).

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to rule out off-target effects .

- Control Experiments : Use knockout models or competitive inhibitors to confirm specificity .

Q. What insights does crystallography provide into the compound’s solid-state structure and interactions?

- Intermolecular Interactions : Hydrogen bonds between carboxamide NH and pyridazine N atoms (distance ~2.8–3.0 Å) .

- Packing Motifs : π-π stacking of imidazole and aryl rings (offset ~3.5 Å) .

- Torsion Angles : Dihedral angles between pyridazine and bromophenyl groups (~15–25°) influence conformational stability .

Q. What methodologies establish structure-activity relationships (SAR) for pyridazine derivatives?

- Methodological Answer :

- Systematic Substitution : Replace bromine with Cl, F, or methyl groups to assess steric/electronic effects on target binding .

- Bioisosteric Replacement : Swap imidazole with triazole or pyrazole to modulate solubility or potency .

- In Vitro Profiling : Compare IC50 values against related targets (e.g., kinase or PDE inhibition ).

Q. How are metabolic stability and pharmacokinetic properties evaluated for this compound?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t1/2 and intrinsic clearance .

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to quantify free fraction .

- LC-MS/MS : Identify metabolites (e.g., hydroxylation or demethylation products ).

Q. What advanced techniques study receptor-ligand interactions for this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets .

- Radioligand Displacement : Use tritiated or fluorinated analogs (e.g., [3H]-labeled compound) in competitive assays .

- Cryo-EM or Mutagenesis : Map binding pockets or identify critical residues (e.g., PDE10A active site ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.